
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is a complex organic compound that features an aziridine ring, a pentafluorophenyl group, and a phenylethenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the aziridine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Addition of the Pentafluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a pentafluorophenyl halide reacts with the aziridine.
Attachment of the Phenylethenyl Group: This can be achieved through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine can undergo various types of reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pentafluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine would depend on its specific application. Generally, aziridines can act as electrophiles due to the strain in the three-membered ring, making them reactive towards nucleophiles. The sulfonyl and pentafluorophenyl groups may influence the compound’s reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The simplest aziridine, without any substituents.
N-Tosylaziridine: Aziridine with a tosyl (p-toluenesulfonyl) group.
Pentafluorophenyl Aziridine: Aziridine with a pentafluorophenyl group.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is unique due to the combination of its substituents, which can impart specific reactivity and properties not found in simpler aziridines. The presence of the pentafluorophenyl group, in particular, can enhance the compound’s stability and reactivity in certain reactions.
Propriétés
Numéro CAS |
861437-17-4 |
|---|---|
Formule moléculaire |
C23H16F5NO2S |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-(2,3,4,5,6-pentafluorophenyl)-3-(2-phenylethenyl)aziridine |
InChI |
InChI=1S/C23H16F5NO2S/c1-13-7-10-15(11-8-13)32(30,31)29-16(12-9-14-5-3-2-4-6-14)23(29)17-18(24)20(26)22(28)21(27)19(17)25/h2-12,16,23H,1H3 |
Clé InChI |
ZZQBGHBBEPBJFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


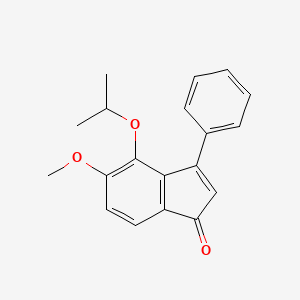
![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)
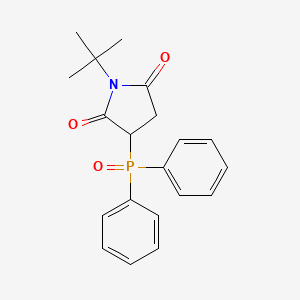
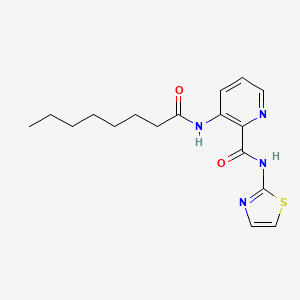
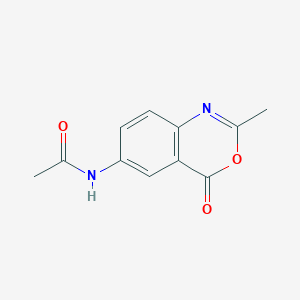
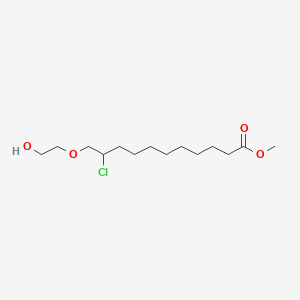

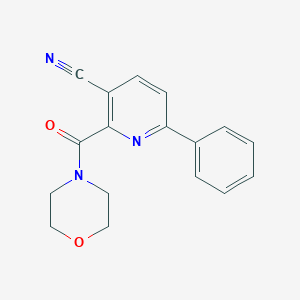
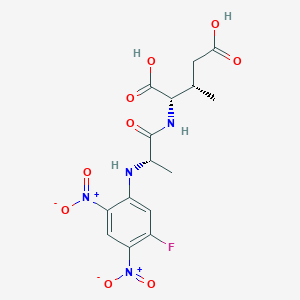
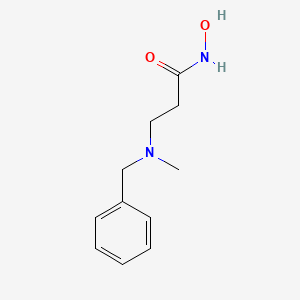
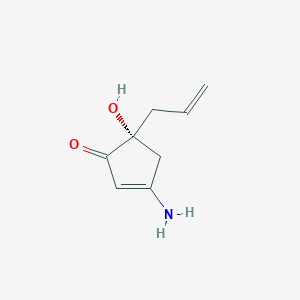
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
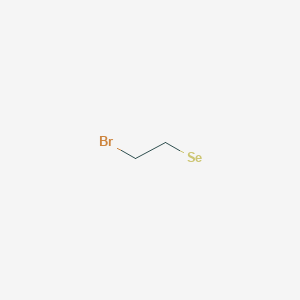
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
